Dasabuvir, also known as ABT-333, is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. [, , ] It acts by inhibiting the RNA-dependent RNA polymerase (RdRp) activity of NS5B, thereby interfering with HCV replication. [, , ] Dasabuvir exhibits potent activity against HCV genotype 1 (both 1a and 1b) but has limited activity against other genotypes. [, , ]
The synthesis of Dasabuvir involves a multi-step process that utilizes various chemical reactions and techniques. One specific detail regarding the development of an enabling formulation for human clinical studies highlights the use of salt formation to enhance solubility and dissolution rate. [] Specifically, Dasabuvir monosodium monohydrate was identified as a stable and manufacturable drug substance that significantly enhances dissolution and oral absorption. [] This approach addressed the challenge of Dasabuvir's extremely low aqueous solubility. []
Dasabuvir specifically targets the palm I site of the HCV NS5B polymerase, inhibiting its RNA-dependent RNA polymerase activity. [] This prevents the synthesis of new viral RNA, thereby blocking HCV replication. [] Dasabuvir demonstrates high selectivity for HCV polymerase over human polymerases. []
Dasabuvir's primary scientific application has been in the development of antiviral therapies for HCV genotype 1 infection. [, , , , , , ] Specific applications include:
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8